molecular formula C16H20N4O4 B4607123 Ethyl 2-(morpholin-4-yl)-4-oxo-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 2-(morpholin-4-yl)-4-oxo-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4607123
M. Wt: 332.35 g/mol
InChI Key: BMTDPQOFXUFCLD-UHFFFAOYSA-N
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Description

Ethyl 2-(morpholin-4-yl)-4-oxo-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a morpholine ring and a pyridinyl substituent. The morpholine group enhances solubility and pharmacokinetic properties, while the pyridinyl moiety may contribute to aromatic interactions in biological systems. Its tetrahydropyrimidine core is a common scaffold in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .

Properties

IUPAC Name

ethyl 2-morpholin-4-yl-6-oxo-4-pyridin-3-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-2-24-15(22)12-13(11-4-3-5-17-10-11)18-16(19-14(12)21)20-6-8-23-9-7-20/h3-5,10,12-13H,2,6-9H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTDPQOFXUFCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCOCC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(morpholin-4-yl)-4-oxo-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the pyridine derivative, followed by the formation of the morpholine ring. The final step involves the cyclization to form the tetrahydropyrimidine ring. Reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure liquid chromatography (HPLC) and other purification techniques is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(morpholin-4-yl)-4-oxo-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

Ethyl 2-(morpholin-4-yl)-4-oxo-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(morpholin-4-yl)-4-oxo-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Tetrahydropyrimidine derivatives vary significantly in substituents, influencing their chemical and biological profiles. Below is a comparative analysis of key analogues:

Compound Substituents Key Features Applications/Activity Reference
Target Compound 2-Morpholin-4-yl, 6-pyridin-3-yl Enhanced solubility (morpholine), aromatic interactions (pyridine) Hypothesized enzyme/receptor modulation
Ethyl 6-(2-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-... 2-Phenylpiperazinyl, 6-methoxyphenyl Bulky piperazine group; potential CNS activity Anticipated neuropharmacological activity
Methyl 4-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-... 2-Sulfanylidene, 4-methoxybenzyl Thione group for redox activity; lipophilic substituents Antioxidant or antimicrobial potential
Ethyl 4-(5-chloro-3-methyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-... 4-Chloropyrazolyl Electrophilic chloro group; pyrazole ring Anticancer or antibacterial activity
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... 2-Trimethoxybenzylidene Extended conjugation; methoxy groups Antiparasitic or anti-inflammatory applications

Pharmacological and Physicochemical Properties

  • Morpholine vs. Piperazine Substituents : Morpholine improves aqueous solubility and metabolic stability compared to piperazine, which may enhance blood-brain barrier penetration .
  • Pyridinyl vs. Methoxyphenyl Groups : Pyridine’s aromaticity facilitates π-π stacking in enzyme active sites, whereas methoxyphenyl groups confer lipophilicity, affecting membrane permeability .
  • Thione (C=S) vs.

Research Findings and Data

Physicochemical Data

Property Target Compound Ethyl 4-(4-hydroxy-3-methoxyphenyl)-... Ethyl 6-methyl-3-(2-methylprop-1-enyl)-...
Molecular Weight ~375 g/mol (estimated) 306.318 g/mol 342.4 g/mol
Melting Point Not reported 427–428 K Not reported
Solubility Moderate (polar solvents) Low (lipophilic substituents) Moderate (ester groups)
Purity N/A 95% (HPLC) 90–92% (recrystallized)
References

Biological Activity

Ethyl 2-(morpholin-4-yl)-4-oxo-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydropyrimidine ring fused with a pyridine moiety and a morpholine group. The molecular formula is C15H18N4O3C_{15}H_{18}N_{4}O_{3}, and it exhibits various functional groups that contribute to its biological activity.

Research indicates that compounds similar to ethyl 2-(morpholin-4-yl)-4-oxo-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine derivatives often interact with multiple biological targets including:

  • Muscarinic Receptors : Studies have shown that tetrahydropyrimidine derivatives can act as agonists at muscarinic receptors (m1 subtype), influencing phosphoinositide metabolism in neuronal cells .
  • Calcium Channel Modulation : Some derivatives exhibit the ability to modulate calcium channels, which is crucial for various physiological processes including neurotransmitter release and muscle contraction .
  • Antimicrobial Activity : The compound has demonstrated potential antimicrobial effects against various pathogens, suggesting its utility in treating infections .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
Muscarinic AgonismStimulates m1 receptor activity
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Calcium Channel ModulationAlters calcium influx in neuronal cells

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Muscarinic Receptor Binding : A study reported that ethyl 2-(morpholin-4-yl)-4-oxo derivatives exhibited varying degrees of potency in stimulating m1 receptors compared to standard agonists like carbachol. The binding affinity was assessed using radiolabeled ligands in A9 L cells .
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were determined using standard broth dilution methods .
  • Calcium Channel Interaction : Research indicated that certain tetrahydropyrimidine derivatives could effectively modulate calcium channels, impacting cellular excitability and neurotransmitter release in neuronal models .

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:

  • Condensation : Reacting pyridin-3-yl derivatives with morpholine-containing precursors under reflux conditions (e.g., acetic acid/acetic anhydride mixture at 100–120°C) .
  • Cyclization : Formation of the tetrahydropyrimidine ring using catalysts like sodium acetate, with strict temperature control (80–100°C) to avoid side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance regioselectivity during morpholino group introduction . Yield optimization relies on intermediate purification via column chromatography and recrystallization (e.g., ethyl acetate/ethanol mixtures) .
Step Key Conditions Yield Range Reference
CondensationAcetic acid, 100°C, 8–10 h70–78%
CyclizationSodium acetate, DMF, 80°C65–72%
PurificationEthyl acetate/ethanol recrystallization>95% purity

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., morpholino protons at δ 2.5–3.5 ppm, pyridin-3-yl aromatic signals at δ 7.5–8.5 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, especially for chiral centers introduced during synthesis .
  • X-ray Crystallography : Resolves conformational details (e.g., puckered tetrahydropyrimidine ring with dihedral angles >80° between fused aromatic systems) .

Q. What primary biological targets are hypothesized, and what experimental approaches validate these interactions?

  • Targets : Kinases (e.g., MAPK, EGFR) and GPCRs due to structural similarity to known inhibitors .
  • Validation Methods :
  • In vitro assays : IC50 determination via fluorescence-based kinase activity assays .
  • Molecular docking : Simulations (AutoDock Vina) predict binding affinities to kinase ATP-binding pockets .
  • Cell viability assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) screen for antiproliferative effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different in vitro models?

Discrepancies (e.g., varying IC50 values in kinase assays) may arise from:

  • Assay conditions : Differences in ATP concentrations (10 µM vs. 100 µM) alter inhibitor potency .
  • Cell line variability : Genetic heterogeneity in cancer models (e.g., MCF-7 vs. MDA-MB-231) affects compound efficacy . Resolution Strategy :
  • Standardize assay protocols (e.g., fixed ATP levels).
  • Validate findings across multiple cell lines and orthogonal assays (e.g., Western blotting for kinase inhibition) .

Q. What strategies optimize morpholino group introduction to enhance regioselectivity during synthesis?

  • Solvent effects : Dichloromethane (DCM) improves regioselectivity vs. ethanol due to reduced polarity .
  • Catalyst screening : Triethylamine (TEA) outperforms pyridine in minimizing byproducts during nucleophilic substitution .
  • Temperature control : Maintaining 0–5°C during morpholino addition prevents undesired ring-opening side reactions .

Q. How does crystal structure analysis inform conformational stability and target interactions?

X-ray diffraction reveals:

  • Puckered tetrahydropyrimidine ring : Flattened boat conformation (C5 deviation = 0.224 Å) enhances planarity for π-π stacking with aromatic kinase residues .
  • Intermolecular H-bonding : C–H···O bonds stabilize crystal packing, suggesting similar interactions in biological targets (e.g., kinase hinge regions) . Implications : Structural data guide rational modifications (e.g., substituent additions) to improve binding affinity .

Q. How do researchers address discrepancies in thermal stability data from TGA vs. DSC?

  • TGA : Measures mass loss (decomposition onset >200°C) .
  • DSC : Detects melting points (e.g., 427–428 K) and phase transitions . Contradictions : Melting events in DSC may overlap with decomposition in TGA. Resolution : Use modulated DSC (mDSC) to separate overlapping thermal events and confirm stability thresholds .

Methodological Notes

  • Synthesis Optimization : Prioritize intermediate characterization (e.g., LC-MS) to identify bottlenecks in multi-step routes .
  • Data Validation : Cross-reference spectroscopic data with computational predictions (e.g., DFT for NMR chemical shifts) .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) to benchmark activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(morpholin-4-yl)-4-oxo-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 2-(morpholin-4-yl)-4-oxo-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

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